molecular formula C11H10N2O2S2 B5589763 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid

4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid

Cat. No.: B5589763
M. Wt: 266.3 g/mol
InChI Key: GZXGETYLQOEMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing three heteroatoms: two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a benzoic acid moiety linked to a thiadiazole ring via a thioether linkage

Preparation Methods

The synthesis of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Thiadiazole derivatives, including this compound, have shown antimicrobial, antifungal, and anticancer activities. They are being investigated for their potential use as therapeutic agents.

    Medicine: The compound has been evaluated for its potential as an anti-inflammatory and analgesic agent. It is also being studied for its potential use in the treatment of neurological disorders.

    Industry: Thiadiazole derivatives are used in the development of dyes, agrochemicals, and materials with specific properties

Mechanism of Action

The mechanism of action of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, leading to anti-inflammatory effects. It can also interact with DNA and proteins, resulting in antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-7-12-13-11(17-7)16-6-8-2-4-9(5-3-8)10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXGETYLQOEMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.